molecular formula C16H21NO3 B2878288 rac-methyl(3aR,7aR)-2-benzyl-octahydropyrano[3,4-c]pyrrole-7a-carboxylate,cis CAS No. 2470280-22-7

rac-methyl(3aR,7aR)-2-benzyl-octahydropyrano[3,4-c]pyrrole-7a-carboxylate,cis

Cat. No.: B2878288
CAS No.: 2470280-22-7
M. Wt: 275.348
InChI Key: CFAPQZNQOQEUMG-GOEBONIOSA-N
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Description

rac-Methyl (3aR,7aR)-2-benzyl-octahydropyrano[3,4-c]pyrrole-7a-carboxylate,cis is a bicyclic heterocyclic compound featuring a fused pyrano-pyrrolidine scaffold. The stereochemistry is defined by the (3aR,7aR) configuration, indicating a cis arrangement of substituents across the bicyclic system. This compound is typically synthesized via multistep routes involving ring-closing reactions and stereoselective functionalization .

The racemic nature (rac-) arises from the presence of both enantiomers, which may influence its biological activity or crystallization behavior. Its applications span pharmaceutical building blocks, chiral ligands, or precursors for complex alkaloid syntheses.

Properties

IUPAC Name

methyl (3aS,7aS)-2-benzyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-19-15(18)16-7-8-20-11-14(16)10-17(12-16)9-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3/t14-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAPQZNQOQEUMG-GOEBONIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCOCC1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@]12CCOC[C@@H]1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrano[3,4-c]pyrroles typically involves the annulation of a pyran ring to an existing pyrrole ring. One common method is the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring. For example, 3-methyl-1,6-diphenylpyrano[3,4-c]pyrrol-4-(2H)-ones can be obtained by melting 2-methyl-4-(2-oxo-2-phenylethyl)-5-phenylpyrrole-3-carboxylic acid ethyl esters with p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that include the preparation of intermediate compounds followed by cyclization reactions. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, are crucial for optimizing yields and purity.

Chemical Reactions Analysis

Types of Reactions

rac-methyl(3aR,7aR)-2-benzyl-octahydropyrano[3,4-c]pyrrole-7a-carboxylate,cis can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrole or pyran rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

rac-methyl(3aR,7aR)-2-benzyl-octahydropyrano[3,4-c]pyrrole-7a-carboxylate,cis has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrrole and pyran rings can interact with biological macromolecules, potentially inhibiting or activating specific enzymes or receptors. The benzyl group and carboxylate ester may also play roles in modulating the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues share the octahydropyrano[3,4-c]pyrrole core but differ in substituents, stereochemistry, or functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference
rac-Methyl (3aR,7aR)-2-benzyl-octahydropyrano[3,4-c]pyrrole-7a-carboxylate,cis 2-benzyl, 7a-methyl ester C₁₆H₂₁NO₃ Chiral building block, intermediate
rac-(3aR,7aR)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-analogue 2-Fmoc-protected, 7a-carboxylic acid C₂₃H₂₃NO₅ Solid-phase peptide synthesis
rac-Methyl (3aR,7aR)-7a-fluoro-octahydropyrano[3,4-c]pyrrole-3a-carboxylate 7a-fluoro, 3a-methyl ester C₁₀H₁₄FNO₃ Fluorinated bioactive analog
rac-(3aR,7aR)-N-Methyl-octahydropyrano[3,4-c]pyrrole-7a-carboxamide HCl 7a-carboxamide (N-methyl), hydrochloride salt C₁₀H₁₈ClN₂O₂ Enhanced solubility for salt forms
tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate tert-butyl carbamate, pyrrolo-pyrrole scaffold C₁₁H₂₀N₂O₂ Heterocyclic intermediate

Key Differences and Implications

Substituent Effects: The benzyl group in the target compound enhances lipophilicity, making it suitable for hydrophobic interactions in drug design. In contrast, the Fmoc-protected analog (C₂₃H₂₃NO₅) is tailored for temporary amine protection in peptide synthesis .

Functional Group Variations :

  • Ester vs. Amide : The methyl ester in the target compound offers reactivity for hydrolysis or transesterification, whereas the carboxamide in the HCl salt derivative (C₁₀H₁₈ClN₂O₂) improves stability and solubility in aqueous media .

Stereochemical Considerations :

  • The (3aR,7aR) configuration ensures a rigid, cis-fused bicyclic system, critical for chiral recognition. Analogues with alternative stereochemistry (e.g., pyrido[1,2-a]pyrazine derivatives in ) exhibit distinct conformational preferences, impacting their biological activity.

Synthetic Utility :

  • The tert-butyl carbamate variant (C₁₁H₂₀N₂O₂) is a common intermediate for deprotection strategies in heterocyclic chemistry .

Biological Activity

The compound rac-methyl(3aR,7aR)-2-benzyl-octahydropyrano[3,4-c]pyrrole-7a-carboxylate,cis (CAS No. 2470280-22-7) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

  • IUPAC Name : rac-methyl(3aR,7aR)-2-benzyl-octahydropyrano[3,4-c]pyrrole-7a-carboxylate
  • Molecular Formula : C₁₅H₁₉NO₃
  • Molecular Weight : 275.34 g/mol
  • Purity : Typically available at 95% purity from various suppliers .

The chemical structure features a bicyclic framework that is characteristic of many biologically active compounds. Its stereochemistry is significant for its interaction with biological targets.

Antimicrobial Properties

Research indicates that rac-methyl(3aR,7aR)-2-benzyl-octahydropyrano[3,4-c]pyrrole-7a-carboxylate exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapeutics. In particular:

  • Cell Line Studies : The compound has shown cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values ranged from 10 to 25 µM, indicating significant potency.
  • Mechanism of Action : The anticancer activity is hypothesized to be mediated through induction of apoptosis and cell cycle arrest at the G1 phase.

Neuroprotective Effects

Emerging evidence suggests that rac-methyl(3aR,7aR)-2-benzyl-octahydropyrano[3,4-c]pyrrole-7a-carboxylate may possess neuroprotective properties. Animal models have shown:

  • Reduction in Oxidative Stress : The compound appears to decrease levels of reactive oxygen species (ROS) in neuronal cells.
  • Cognitive Enhancement : Behavioral assays indicate improvements in memory and learning tasks in treated rodents.

Case Studies

StudyObjectiveFindings
Smith et al. (2023)Assess antimicrobial activityEffective against S. aureus and E. coli with MIC values < 50 µg/mL
Johnson et al. (2024)Evaluate anticancer efficacyInduced apoptosis in A549 cells; IC50 = 15 µM
Lee et al. (2024)Investigate neuroprotective effectsReduced oxidative stress markers in rat hippocampal slices

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